2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
Brand Name: Vulcanchem
CAS No.: 1041559-71-0
VCID: VC4567988
InChI: InChI=1S/C15H17NO4S/c1-20-14-5-3-4-11(15(14)17)10-16-12-6-8-13(9-7-12)21(2,18)19/h3-9,16-17H,10H2,1-2H3
SMILES: COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)C
Molecular Formula: C15H17NO4S
Molecular Weight: 307.36

2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol

CAS No.: 1041559-71-0

Cat. No.: VC4567988

Molecular Formula: C15H17NO4S

Molecular Weight: 307.36

* For research use only. Not for human or veterinary use.

2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol - 1041559-71-0

Specification

CAS No. 1041559-71-0
Molecular Formula C15H17NO4S
Molecular Weight 307.36
IUPAC Name 2-methoxy-6-[(4-methylsulfonylanilino)methyl]phenol
Standard InChI InChI=1S/C15H17NO4S/c1-20-14-5-3-4-11(15(14)17)10-16-12-6-8-13(9-7-12)21(2,18)19/h3-9,16-17H,10H2,1-2H3
Standard InChI Key WDLYVWNLVDYABF-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)C

Introduction

Molecular Architecture and Structural Analogues

Core Structural Features

The target compound, 2-methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol, belongs to the family of ortho-substituted phenolic derivatives. Its structure comprises:

  • A phenolic ring with a methoxy group at the 2-position and a hydroxymethyl-amine substituent at the 6-position.

  • A 4-(methylsulfonyl)phenyl group linked via an imine (-NH-) bridge to the hydroxymethyl moiety.

This configuration is analogous to 2-methoxy-6-{[(4-methylphenyl)amino]methyl}phenol , where the 4-methylphenyl group replaces the sulfonyl-containing aryl ring. The sulfonyl group introduces enhanced polarity and hydrogen-bonding capacity, which may influence solubility and biological interactions.

Table 1: Comparative Structural Properties of Analogous Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol C15H17NO2243.304-Methylphenyl, methoxy
3-Methoxy-6-[(2,4,6-trimethylphenylamino)methyl]phenol C17H19NO2269.342,4,6-Trimethylphenyl, methoxy
2-Hydroxymethyl-6-methoxy-phenol C8H10O3154.16Hydroxymethyl, methoxy

Synthesis and Reaction Pathways

General Synthesis Strategies

Schiff base condensation is a common method for synthesizing phenolic derivatives with amino-methyl linkages. For example, 3-methoxy-6-[(2,4,6-trimethylphenylamino)methyl]phenol was prepared by refluxing 2,4,6-trimethylphenylamine with vanillin in ethanol, followed by crystallization . Similarly, the target compound could be synthesized via:

  • Condensation: Reacting 4-(methylsulfonyl)aniline with a methoxy-substituted salicylaldehyde derivative.

  • Reductive Amination: Using sodium borohydride or other reducing agents to stabilize the imine intermediate.

Challenges in Sulfonyl Group Incorporation

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR: Analogous compounds exhibit distinct signals for methoxy (~δ 3.8 ppm), phenolic -OH (~δ 5.5 ppm), and aromatic protons. For 2-methoxy-6-{[(4-methylphenyl)amino]methyl}phenol, the methyl group on the aryl ring resonates at δ 2.3 ppm .

  • 13C NMR: The methoxy carbon appears near δ 56 ppm, while the imine-linked methylene group (-CH2-NH-) is observed around δ 45–50 ppm .

Infrared (IR) Spectroscopy

Key absorption bands include:

  • O-H Stretch: 3200–3500 cm⁻¹ (phenolic -OH).

  • C=N Stretch: 1640–1680 cm⁻¹ (imine linkage, if present).

  • S=O Stretch: 1150–1350 cm⁻¹ (sulfonyl group) .

Crystallographic and Computational Insights

Crystal Structure Analysis

The monoclinic crystal system (space group P21/c) observed in 3-methoxy-6-[(2,4,6-trimethylphenylamino)methyl]phenol suggests potential packing arrangements for the target compound. Hydrogen bonding between phenolic -OH and methoxy oxygen atoms stabilizes the lattice, with intermolecular interactions quantified via Hirshfeld surface analysis .

Density Functional Theory (DFT) Calculations

Frontier molecular orbital (FMO) analysis of Schiff base analogs reveals a HOMO-LUMO energy gap of 3.5–4.0 eV, indicating moderate reactivity . For the sulfonyl-containing derivative, the electron-withdrawing -SO2- group may further reduce the energy gap, enhancing charge-transfer interactions.

SupplierLocationPurity (%)Price Range (USD/g)
UkrOrgSynthesis Ltd.Ukraine>95150–200

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator